molecular formula C2H2F2 B1623290 (Z)-1,2-Difluoroethylene CAS No. 1630-77-9

(Z)-1,2-Difluoroethylene

Cat. No.: B1623290
CAS No.: 1630-77-9
M. Wt: 64.03 g/mol
InChI Key: WFLOTYSKFUPZQB-UPHRSURJSA-N
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Description

(Z)-1,2-Difluoroethylene is an organic compound with the molecular formula C2H2F2 It is a geometric isomer of 1,2-difluoroethylene, characterized by the presence of two fluorine atoms attached to adjacent carbon atoms in a cis configuration

Scientific Research Applications

(Z)-1,2-Difluoroethylene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions with fluorinated substrates.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique properties due to the presence of fluorine atoms.

Safety and Hazards

1,2-Difluoroethylene is regarded as a hazardous chemical. It is toxic by inhalation, and it causes irritation when it comes into contact with the skin and mucous membranes .

Future Directions

The future directions of “(Z)-1,2-Difluoroethylene” could involve its use in refrigeration, air-conditioning, and heat pump systems. The compound is part of compositions useful in processes for producing cooling or heat, as heat transfer fluids, foam blowing agents, aerosol propellants, and power cycle working fluids .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-1,2-Difluoroethylene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 1,2-difluoroethane using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the elimination of hydrogen fluoride and formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the catalytic dehydrofluorination of 1,2-difluoroethane. This process can be optimized by using specific catalysts and reaction conditions to maximize yield and selectivity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: (Z)-1,2-Difluoroethylene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form difluoroacetic acid under specific conditions.

    Reduction: Reduction reactions can convert it to 1,2-difluoroethane.

    Substitution: Nucleophilic substitution reactions can replace one or both fluorine atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or ozone in the presence of water.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products:

    Oxidation: Difluoroacetic acid.

    Reduction: 1,2-Difluoroethane.

    Substitution: Various substituted ethylenes depending on the nucleophile used.

Mechanism of Action

The mechanism by which (Z)-1,2-difluoroethylene exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    (E)-1,2-Difluoroethylene: The trans isomer of 1,2-difluoroethylene.

    1,1-Difluoroethylene: A structural isomer with both fluorine atoms on the same carbon.

    1,2-Dichloroethylene: A similar compound with chlorine atoms instead of fluorine.

Uniqueness: (Z)-1,2-Difluoroethylene is unique due to its cis configuration, which can lead to different physical and chemical properties compared to its trans isomer and other structural isomers. The presence of fluorine atoms also imparts distinct reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

(Z)-1,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLOTYSKFUPZQB-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C\F)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313123
Record name cis-1,2-Difluoroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630-77-9
Record name cis-1,2-Difluoroethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-1,2-Difluoroethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-1,2-Difluoroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1,2-difluoroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.117
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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